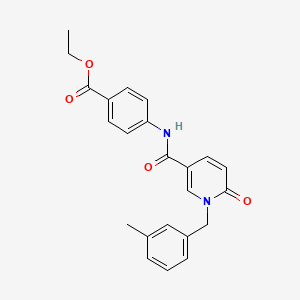

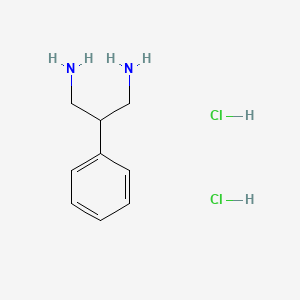

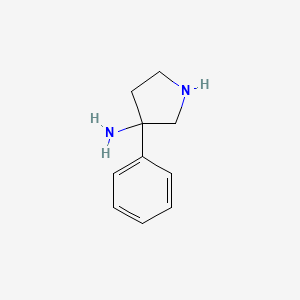

![molecular formula C18H12N4O3 B2628075 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 457650-89-4](/img/structure/B2628075.png)

5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,5-a]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties . They are characterized by a high photoluminescent quantum yield (up to 50%) and a large Stokes shift (up to 150 nm) . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthetic feasibility of imidazo[1,5-a]pyridines via a one-pot cyclocondensation reaction, without the use of any metal catalyst or highly sensitive Lewis acid, has been previously demonstrated . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridines is unique and contributes to their optical behaviors . The presence of a positive charge is fundamental to avoid any possible aggregation process in polymeric films .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridines can be tuned by functionalization . They are characterized by a high photoluminescent quantum yield (up to 50%) and a large Stokes shift (up to 150 nm) .Scientific Research Applications

Synthesis of Novel Derivatives

A variety of derivatives of 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione have been synthesized and studied for their biological activities. For instance, novel 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione derivatives were synthesized and evaluated for their in vitro anticancer activity against cervical cancer cell lines, with some compounds showing high inhibitory activity. This highlights the potential application of these compounds in medicinal chemistry and drug discovery (Kumar et al., 2018).

Antimicrobial Activities

Some synthesized compounds, including derivatives of this compound, exhibited moderate to good antimicrobial activities. For example, a series of such derivatives were assessed for their antibacterial activity against various bacterial strains, showing moderate activity, with certain compounds exhibiting good antifungal activity against Aspergillus niger (Laxmi et al., 2012).

Chemical Reactivity and Stability

The chemical reactivity of these compounds has been explored in various studies. One study discussed the addition of a compound with two CH-acidic centers to 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione, showcasing the nucleophilicity and reactivity of certain atoms in the pyrimidine ring (Erkin & Krutikov, 2009).

Synthesis Methodologies

Various synthesis methodologies have been employed to create derivatives of this compound. For example, a water-mediated, catalyst-free method for synthesizing a series of functionalized derivatives was presented, highlighting a green chemistry approach with several advantages such as the use of water as a reaction medium and avoidance of toxic solvents (Brahmachari et al., 2020).

Mechanism of Action

This compound is a complex organic molecule, likely part of the imidazo[1,2-a]pyridine family . Imidazo[1,2-a]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties . They have been used in numerous fields, such as chemical sensors, confocal microscopy, and medical applications . .

Future Directions

Imidazo[1,5-a]pyridines are a promising class of compounds with diverse bioactivity, and research into their properties and potential applications is ongoing . The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is an important area of future research .

properties

IUPAC Name |

5-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3/c23-16-12(17(24)21-18(25)20-16)10-13-14-8-4-5-9-22(14)15(19-13)11-6-2-1-3-7-11/h1-10H,(H2,20,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXSRHLTLBAOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

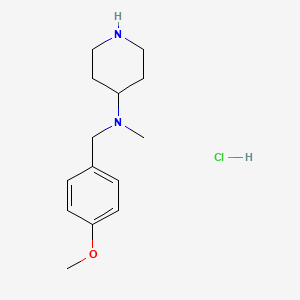

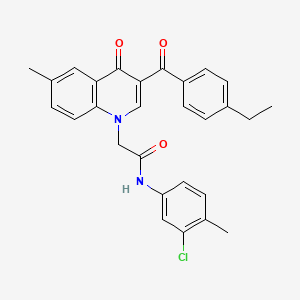

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2627996.png)

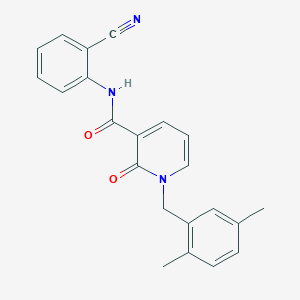

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)

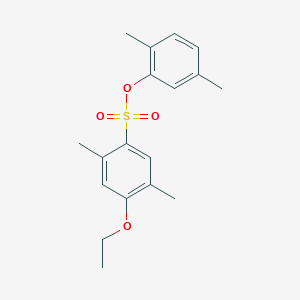

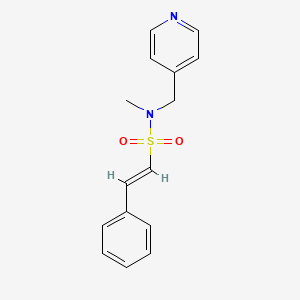

![Thieno[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2628010.png)

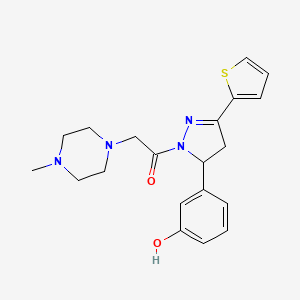

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2628012.png)